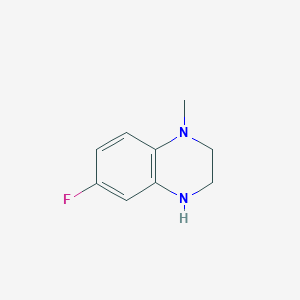

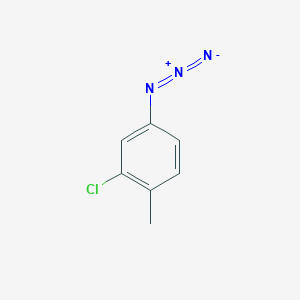

4-Azido-2-chloro-1-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

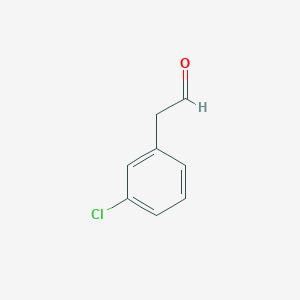

4-Azido-2-chloro-1-methylbenzene is an organic compound with the molecular formula C7H6ClN3 . It belongs to the class of methylanilines .

Molecular Structure Analysis

The molecular weight of 4-Azido-2-chloro-1-methylbenzene is 167.59 g/mol . The compound has a chlorine atom, a methyl group, and an azido group attached to a benzene ring .Chemical Reactions Analysis

While specific chemical reactions involving 4-Azido-2-chloro-1-methylbenzene are not detailed in the literature, azides are known to be involved in various applications such as intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

Organic azides, such as 4-Azido-2-chloro-1-methylbenzene , are crucial in synthesizing various heterocycles. These include five-member rings with one heteroatom like pyrroles and those with two heteroatoms such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Mecanismo De Acción

Target of Action

The primary targets of 4-Azido-2-chloro-1-methylbenzene are the benzylic positions in organic compounds . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .

Mode of Action

4-Azido-2-chloro-1-methylbenzene interacts with its targets through a series of substitution reactions . The compound can react via an SN2 pathway if it is a primary benzylic halide, or via an SN1 pathway if it is a secondary or tertiary benzylic halide . These reactions involve the resonance-stabilized carbocation .

Biochemical Pathways

The biochemical pathways affected by 4-Azido-2-chloro-1-methylbenzene involve the transformation of the compound through a series of reactions. The compound undergoes nitration as the first step, followed by the conversion of the nitro group to an amine . The final step is bromination . These steps are necessary to ensure that the compound reacts in the correct order and at the correct positions .

Result of Action

The result of the action of 4-Azido-2-chloro-1-methylbenzene is the transformation of the compound into different derivatives through a series of reactions . These reactions result in changes at the molecular and cellular levels, altering the structure and properties of the compound.

Propiedades

IUPAC Name |

4-azido-2-chloro-1-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-2-3-6(10-11-9)4-7(5)8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVJJAOJPJELDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=[N+]=[N-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476344 |

Source

|

| Record name | 4-azido-2-chloro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-2-chloro-1-methylbenzene | |

CAS RN |

357292-37-6 |

Source

|

| Record name | 4-azido-2-chloro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)

![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)